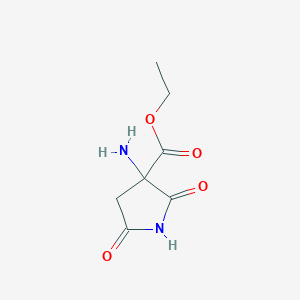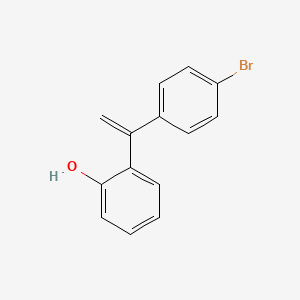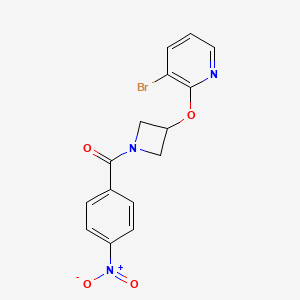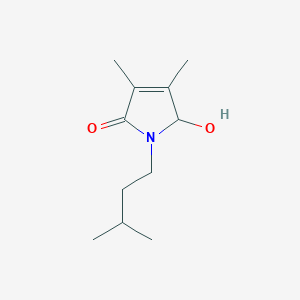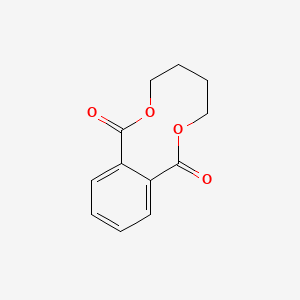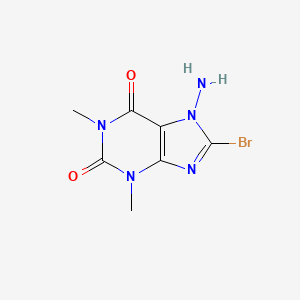
7-Amino-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Amino-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C7H7BrN4O2 It is a derivative of purine, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the bromination of 1,3-dimethylxanthine followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as acetic acid or chloroform. The amination step can be carried out using ammonia or an amine source under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.
化学反応の分析
Types of Reactions
7-Amino-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide, thiourea, or primary amines in solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 7-amino-8-alkylamino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione.
科学的研究の応用
7-Amino-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 7-Amino-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The bromine and amino groups play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function.
類似化合物との比較
Similar Compounds
8-Bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Lacks the amino group, which may affect its biological activity and reactivity.
7-Amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Lacks the bromine atom, which may influence its chemical properties and applications.
8-Bromo-7-(2-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Contains an additional hydroxypropyl group, which may enhance its solubility and biological activity.
Uniqueness
7-Amino-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of both the amino and bromine groups, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
特性
CAS番号 |
88795-93-1 |
|---|---|
分子式 |
C7H8BrN5O2 |
分子量 |
274.08 g/mol |
IUPAC名 |
7-amino-8-bromo-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C7H8BrN5O2/c1-11-4-3(13(9)6(8)10-4)5(14)12(2)7(11)15/h9H2,1-2H3 |
InChIキー |
VDMVDLYCJTUPBI-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


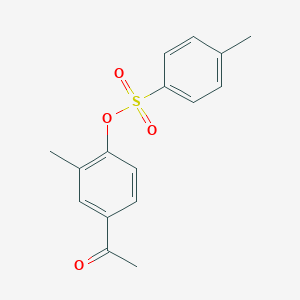
![N-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]guanidine](/img/structure/B14130985.png)
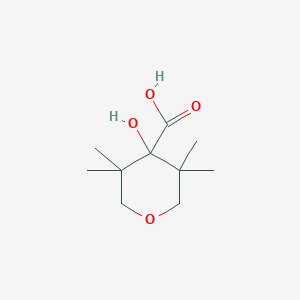



![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B14131005.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B14131028.png)
